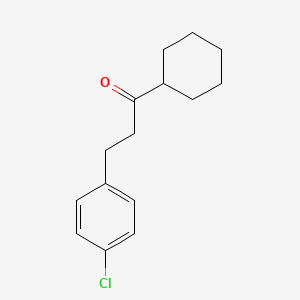

2-(4-Chlorophenyl)ethyl cyclohexyl ketone

Overview

Description

“2-(4-Chlorophenyl)ethyl cyclohexyl ketone” is a chemical compound with the molecular formula C15H19ClO . It is a derivative of cyclohexyl ketone, which is a six-carbon cyclic molecule with a ketone functional group .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexyl ring attached to a ketone functional group and a 4-chlorophenyl group . The presence of the ketone group makes the molecule highly polar .Scientific Research Applications

Oxidation Processes

The oxidation of cyclohexane is a pivotal chemical reaction for the industrial production of cyclohexanol and cyclohexanone, key precursors for nylon manufacturing. Studies have explored various catalysts and conditions to optimize this process. Metal and metal oxide catalysts on silica have shown high efficiency and selectivity in cyclohexane conversion to ketone-alcohol (KA) oil, with gold nanoparticles on silica demonstrating particularly high selectivity and conversion rates. The addition of hydrochloric acid enhances photocatalytic oxidation, while water presence on the catalyst surface boosts reactivity by aiding hydroxyl radical generation (Abutaleb & Ali, 2021).

Environmental Impact Assessment

Chlorophenols, including 2-chlorophenol and 4-chlorophenol, exhibit moderate toxicity to aquatic and mammalian life, with potential for significant fish toxicity upon long-term exposure. Environmental persistence varies, becoming moderate to high depending on conditions despite typically low bioaccumulation. These compounds notably affect water organoleptics (Krijgsheld & Gen, 1986).

Catalytic Oxidation of Cyclohexene

Cyclohexene oxidation can yield a variety of industrially significant intermediates. Controllable oxidation reactions that selectively produce desired products are of great synthetic value. Recent advances focus on selective oxidation using different oxidants, underlining the importance of this process in industrial applications (Cao et al., 2018).

Municipal Solid Waste Incineration

Chlorophenols (CPs) are identified as major precursors of dioxins in thermal processes, including municipal solid waste incineration. Studies have focused on CP concentration values and their correlation with other potential precursors and dioxins, proposing unified pathways for CP formation and transformation (Peng et al., 2016).

Anticancer Drug Development

In the quest for anticancer drugs with high tumor specificity and reduced toxicity to normal cells, certain compounds have demonstrated promising profiles. Notably, compounds with chlorophenyl groups have shown significant tumor specificity with minimal keratinocyte toxicity, indicating their potential as leads in anticancer drug development (Sugita et al., 2017).

Green and Clean Process Development

The synthesis of industrially relevant perfumes and flavor compounds, such as raspberry ketone, using heterogeneous catalysts highlights the push towards green, clean, and eco-friendly manufacturing processes. This review emphasizes the importance of alternative catalysts in achieving high yields of desired products in an environmentally responsible manner (Yadav, 2020).

Safety and Hazards

While specific safety and hazard information for “2-(4-Chlorophenyl)ethyl cyclohexyl ketone” is not available in the sources retrieved, general safety measures for handling ketones include ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Mechanism of Action

Target of Action

The specific targets can vary widely depending on the structure of the compound and its functional groups .

Mode of Action

For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-cyclohexylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h6-7,9-10,13H,1-5,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHCQLSIZOLHKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644507 | |

| Record name | 3-(4-Chlorophenyl)-1-cyclohexylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-61-9 | |

| Record name | 3-(4-Chlorophenyl)-1-cyclohexylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Phenyl-4,9-dihydropyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B3023605.png)